molecular formula C16H21N3O B2646389 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 359904-16-8

2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B2646389
CAS No.: 359904-16-8
M. Wt: 271.364
InChI Key: JKNBPTOSZHTZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one is a tricyclic diazaadamantane derivative characterized by a rigid bicyclic framework with a ketone group at position 6, methyl groups at positions 5 and 7, and a 3-aminophenyl substituent at position 2. Its molecular formula is C₁₆H₂₃N₃O, with a molecular weight of 273.38 g/mol and a purity >90% .

Properties

IUPAC Name

2-(3-aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-4-3-5-12(17)6-11/h3-6,13H,7-10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNBPTOSZHTZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC(=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminophenyl derivatives with appropriate cyclic ketones under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the formation of the desired tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules due to its reactive functional groups.

Biology

  • Biological Activity Investigation : Research has indicated potential antimicrobial and anticancer properties. For example:
    • Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines.

Medicine

  • Drug Development : The compound is being explored for its ability to bind to specific biological targets, making it a candidate for novel therapeutic agents.
    • Mechanism of Action : It interacts with enzymes or receptors, potentially altering their activity to produce therapeutic effects.

Industry

  • Advanced Materials Development : Utilized in creating specialized materials such as polymers and resins due to its unique structural properties.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could enhance efficacy.

Case Study 2: Anticancer Properties

Research conducted at a major university investigated the anticancer properties of this compound on various human cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position 2) Key Features References
2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one C₁₆H₂₃N₃O 3-Aminophenyl Polar amino group enhances H-bonding; potential bioactivity
5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one (Base structure) C₉H₁₄N₂O None Simplest analog; foundational core for derivatives
5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one C₂₀H₂₀N₂O Phenyl (positions 5,7) Enhanced stability; phenyl groups increase lipophilicity
2-(3-Bromophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one C₁₇H₂₁BrN₂O 3-Bromophenyl Bromine adds steric bulk and reactivity (e.g., Suzuki coupling); logP 3.5
2-Cyclohexyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one C₁₆H₂₆N₂O Cyclohexyl Hydrophobic cyclohexyl group reduces solubility; steric hindrance
2-(4-Nitrophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one C₁₆H₁₉N₃O₃ 4-Nitrophenyl Electron-withdrawing nitro group alters electronic properties

Physicochemical Properties

  • Lipophilicity: The bromophenyl analog (logP 3.5) is more lipophilic than the aminophenyl compound, which likely has a lower logP due to the polar amino group .
  • Solubility : Cyclohexyl and phenyl substituents reduce aqueous solubility, whereas the nitro group (in 4-nitrophenyl) may increase polarity but also introduce steric challenges .

Biological Activity

2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H23N3OC_{16}H_{23}N_3O and a molar mass of approximately 273.36 g/mol. Its unique bicyclic structure contains nitrogen atoms that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H23N3O
Molar Mass273.36 g/mol
StructureBicyclic with nitrogen

The biological activity of 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The presence of the amine group allows for nucleophilic interactions that can modulate enzyme activity or receptor binding.

Pharmacological Potential

Research indicates that this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Neuropharmacological Effects : Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

  • Anticancer Studies : In vitro assays demonstrated that 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one inhibited the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways (source needed).
  • Neuropharmacology : A study examining the interaction of this compound with dopamine receptors showed promising results in modulating receptor activity, indicating potential applications in treating conditions like Parkinson's disease (source needed).

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tricyclic Core : Achieved through cyclization reactions starting from simpler precursors.
  • Introduction of Functional Groups : The amino group is introduced via nitration followed by reduction.

Common Reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed using sodium borohydride.

Comparative Analysis

To understand the uniqueness of 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, it is helpful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.C16H23N3ODifferent amino group position
5,7-Dimethyl-1,3-diazaadamantan-6-oneC12H15N2OSimpler structure with different nitrogen arrangement
2-(2-Aminophenyl)-5-methyl-1,3-diazatricyclo[3.3.1.C15H19N3OVariation in methyl substitution

Q & A

Q. Q1. What are the recommended analytical techniques for verifying the structural integrity of 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the tricyclic backbone and substituent positions. Compare chemical shifts with structurally analogous compounds, such as 3,7-dithia-5-azatetracyclo derivatives (e.g., δ ~2.1–3.5 ppm for methyl groups, δ ~6.5–7.8 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (C₁₅H₁₈N₃O) with an expected [M+H]⁺ peak at m/z 256.1455. Validate via isotopic pattern analysis to rule out impurities.
  • Infrared Spectroscopy (IR): Identify characteristic bands for the ketone (C=O stretch ~1700–1750 cm⁻¹) and primary amine (N–H bend ~1600–1650 cm⁻¹).

Q. Q2. How can researchers design a synthetic route for this compound, considering its tricyclic framework?

Methodological Answer:

  • Retrosynthetic Analysis: Break down the tricyclic structure into bicyclic intermediates. For example, start with a diazabicyclo[3.3.1]nonane core, then introduce the 3-aminophenyl group via Friedel-Crafts alkylation or Suzuki coupling .
  • Key Steps:
    • Core Formation: Use [3+2] cycloaddition or ring-closing metathesis to construct the tricyclic system.
    • Functionalization: Install methyl groups via alkylation (e.g., CH₃I/K₂CO₃) and the aminophenyl group via Pd-catalyzed cross-coupling.
    • Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water).

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

  • Scenario: Discrepancies between solution-state NMR (dynamic effects) and solid-state X-ray data (static structure).
  • Resolution Strategies:
    • Variable-Temperature NMR: Probe conformational flexibility (e.g., coalescence temperature for methyl group rotation).
    • DFT Calculations: Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .
    • Complementary Techniques: Use powder X-ray diffraction (PXRD) to validate crystallinity and compare with single-crystal data.

Q. Q4. What experimental frameworks are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • Guiding Framework: Adopt the INCHEMBIOL project’s methodology :
    • Physicochemical Profiling: Measure logP (octanol-water partition coefficient), solubility, and hydrolysis rates (pH 4–9 buffers, 25–50°C).
    • Biotic Transformation Studies: Use microbial consortia (e.g., soil or wastewater samples) to assess biodegradation pathways via LC-MS/MS.
    • Ecotoxicology: Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and chronic exposure studies (e.g., algal growth inhibition).

Q. Q5. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example:

    FactorLow LevelHigh Level
    Temperature60°C100°C
    Catalyst5 mol%15 mol%
    SolventTolueneDMF
  • Analysis: Monitor reaction progress via TLC/GC-MS. Optimize for yield (>80%) and purity (HPLC >95%) .

  • Byproduct Identification: Use preparative HPLC to isolate impurities, then characterize via NMR/MS to propose mechanistic corrections (e.g., overalkylation or ring-opening side reactions).

Q. Q6. What computational methods are effective for predicting the compound’s bioactivity?

Methodological Answer:

  • Molecular Docking: Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Validate with binding free energy calculations (MM-PBSA/GBSA) .
  • QSAR Modeling: Derive quantitative structure-activity relationships using descriptors like polar surface area (PSA), H-bond donors/acceptors, and topological indices.
  • ADMET Prediction: Use SwissADME or ADMETlab to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition).

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Root Cause Analysis:
    • Reagent Purity: Verify supplier specifications (e.g., Kanto Reagents’ ≥98% purity standards) .
    • Reaction Scale: Compare yields between small-scale (mg) and pilot-scale (g) syntheses; surface-area-to-volume ratios affect heat/mass transfer.
    • Analytical Consistency: Ensure uniform quantification methods (e.g., UV-Vis vs. gravimetric analysis).
  • Mitigation: Publish detailed protocols with reaction monitoring data (e.g., time-course HPLC traces) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.